molecular formula C14H13NO4 B3245472 3-benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone CAS No. 169237-38-1

3-benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone

Cat. No.: B3245472
CAS No.: 169237-38-1
M. Wt: 259.26 g/mol
InChI Key: BCFAIHAFLXDEOT-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as benzyloxy, carboxy, and methyl groups in the pyridinone ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridinone core, followed by the introduction of the benzyloxy and carboxy groups. Common reagents and conditions might include:

    Starting Material: 2-methylpyridin-4-one

    Benzyloxy Group Introduction: Benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: Carboxylation of the intermediate using carbon dioxide under high pressure or via a Grignard reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxy group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-benzyloxy-4-carboxy-1-carboxy-2(1H)-pyridinone.

    Reduction: this compound alcohol.

    Substitution: 3-(substituted)-4-carboxy-1-methyl-2(1H)-pyridinone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-benzyloxy-4-carboxy-2(1H)-pyridinone: Lacks the methyl group at position 1.

    3-benzyloxy-4-carboxy-1-methyl-2(1H)-quinolinone: Contains a quinolinone core instead of a pyridinone core.

Uniqueness

3-Benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone is unique due to the specific combination of functional groups and their positions on the pyridinone ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

1-methyl-2-oxo-3-phenylmethoxypyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-15-8-7-11(14(17)18)12(13(15)16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFAIHAFLXDEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153256
Record name 1,2-Dihydro-1-methyl-2-oxo-3-(phenylmethoxy)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169237-38-1
Record name 1,2-Dihydro-1-methyl-2-oxo-3-(phenylmethoxy)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169237-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-methyl-2-oxo-3-(phenylmethoxy)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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